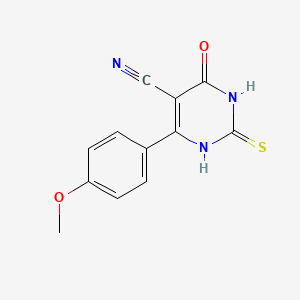
1,3-dithian-5-amine
Overview
Description
1,3-Dithian-5-amine is a chemical compound with the molecular formula C4H9NS2 . It is a derivative of 1,3-dithiane, which is used as a reagent for the deoxygenation of sulfoxides to their corresponding sulfides .
Synthesis Analysis
1,3-Dithian-5-one undergoes a convenient pseudo-four-component combination with different aldehydes and two equivalents of malononitrile in an aqueous medium and in the presence of triethylamine . This reaction forms novel dithian-fused dicyanoanilines efficiently within 2–3 hours .Molecular Structure Analysis
The molecular structure of 1,3-dithian-5-amine consists of a six-membered ring containing two sulfur atoms and an amine group . The average mass of this compound is 135.251 Da .Chemical Reactions Analysis
1,3-Dithianes, including 1,3-dithian-5-amine, can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . They can also undergo reactions with various nucleophiles and electrophiles .Scientific Research Applications
Synthesis of Natural Products
“1,3-dithian-5-amine” is a valuable intermediate in the synthesis of a wide range of natural products. Utilizing the Corey-Seebach reaction, researchers can access complex molecules such as alkaloids, terpenoids, and polyketides . This reaction is pivotal for the total synthesis of these compounds, which have significant applications in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, “1,3-dithian-5-amine” derivatives are explored for their potential as therapeutic agents. They serve as key intermediates in the development of drugs targeting various diseases, including cancer, infectious diseases, neurological disorders, and metabolic disorders . The amine functionality is crucial for the activity of many bioactive molecules.
Amine Protecting Group Strategies
The compound is used as a protecting group for amines in synthetic chemistry. The 1,3-dithiane-based dM-Dmoc group, derived from “1,3-dithian-5-amine”, provides protection for amino groups under nearly neutral conditions, which is beneficial for synthesizing sensitive molecules .
Mechanism of Action
Target of Action
1,3-Dithian-5-amine is a derivative of 1,3-dithianes, which are versatile organic synthesis building blocks . They are known as ‘umpolung’ reagents or acyl anion equivalents . This is because they can be readily metalated and alkylated, allowing the rapid build-up of target molecules . Therefore, the primary targets of 1,3-dithian-5-amine are likely to be carbonyl compounds, which it can protect as thioacetals .
Mode of Action
1,3-Dithian-5-amine interacts with its targets (carbonyl compounds) through a process known as thioacetalization . This process involves the conversion of carbonyl compounds into their corresponding oxathiolane, dithiolane, and dithiane derivatives . The reaction is facilitated by a Lewis acid-surfactant-combined copper bis (dodecyl sulfate) [Cu (DS) 2] catalyst .
Biochemical Pathways
The biochemical pathways affected by 1,3-dithian-5-amine involve the conversion of carbonyl compounds into their corresponding oxathiolane, dithiolane, and dithiane derivatives . This process can be harnessed for the controlled synthesis of carbon–carbon bonds . The resulting compounds can then be used in the assembly of a wide array of complex molecular architectures .
Result of Action
The result of 1,3-dithian-5-amine’s action is the formation of novel dithian-fused dicyanoanilines . These compounds are formed efficiently in the reaction mixture within 2–3 hours . The products, which are formed in high yields and precipitate spontaneously in the reaction mixtures, have the potential for fluorescence activity .
Action Environment
The action of 1,3-dithian-5-amine is influenced by environmental factors such as pH and temperature . For instance, the deprotection of 1,3-dithianes and 1,3-dithiolanes often requires harsh conditions and is usually performed in the late synthetic stage . Furthermore, the reaction is facilitated by a Lewis acid-surfactant-combined copper bis (dodecyl sulfate) [Cu (DS) 2] catalyst in water at room temperature .
Future Directions
The future directions of research on 1,3-dithian-5-amine could involve exploring its potential uses in organic synthesis, given its structural similarity to 1,3-dithiane, which is a useful reagent in organic chemistry . Additionally, the synthesis of novel dithian-fused dicyanoanilines from 1,3-dithian-5-one suggests potential applications in the synthesis of these compounds .
properties
IUPAC Name |
1,3-dithian-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS2/c5-4-1-6-3-7-2-4/h4H,1-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYHBGHCORESFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSCS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dithian-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-methylphenyl)methylidene]hydroxylamine](/img/structure/B6142263.png)
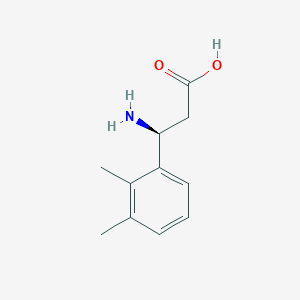
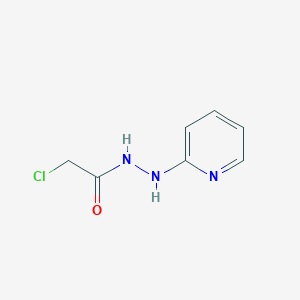
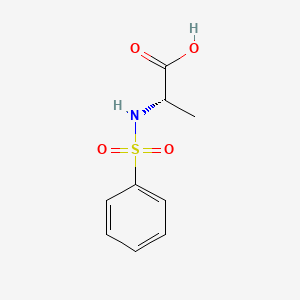
amine](/img/structure/B6142292.png)
![5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B6142295.png)

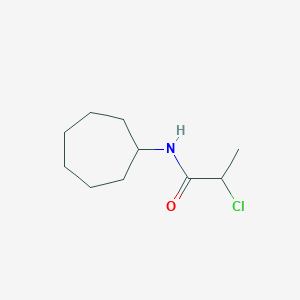
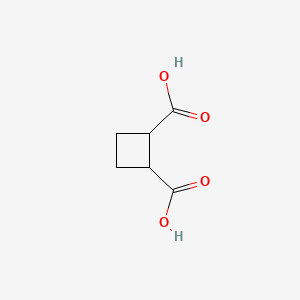
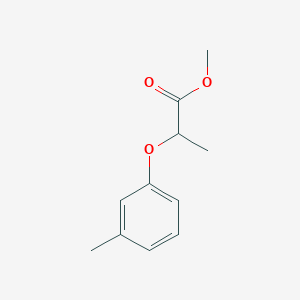
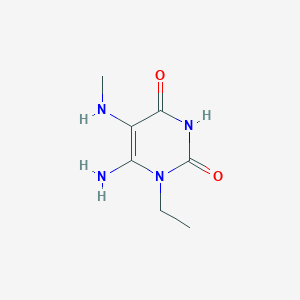
![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142353.png)
![2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6142357.png)
